molecular formula C8H9BrO B151358 (3-(Bromomethyl)phenyl)methanol CAS No. 82072-22-8

(3-(Bromomethyl)phenyl)methanol

Cat. No. B151358
CAS RN: 82072-22-8
M. Wt: 201.06 g/mol
InChI Key: JQZKOBFRLUVZLO-UHFFFAOYSA-N
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Description

The compound “(3-(Bromomethyl)phenyl)methanol” is a brominated aromatic alcohol. It is structurally related to compounds that have been studied for their electronic properties and interactions within crystal structures. Although the exact compound is not directly studied in the provided papers, related compounds provide insight into the potential behavior and characteristics of “(3-(Bromomethyl)phenyl)methanol” .

Synthesis Analysis

The synthesis of brominated aromatic compounds can be intricate due to the reactivity of the bromine atom. A related compound, 2-bromo-2-(methoxy(phenyl)methyl)malononitrile, was synthesized using methanol as both a solvent and a reactant, indicating that methanol can play a significant role in the synthesis of brominated methanol derivatives . This suggests that similar methods could potentially be applied to synthesize “(3-(Bromomethyl)phenyl)methanol”.

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds can exhibit distortions due to steric hindrance. For instance, the compound 3,5-Diamino-6-(2-bromophenyl)-1,2,4-triazine dimethanol solvate shows a marked distortion in its conformation, which is attributed to the interaction between the bromine atom and the π electrons of the triazine ring . This implies that “(3-(Bromomethyl)phenyl)methanol” may also experience conformational changes due to the presence of the bromine atom.

Chemical Reactions Analysis

Brominated compounds are often reactive and can participate in various chemical reactions. The presence of the bromine atom can make the compound a good candidate for further functionalization through nucleophilic substitution reactions. The reactivity of such compounds is influenced by the electronic properties of the molecule, which can be studied using DFT and molecular electrostatic potential maps .

Physical and Chemical Properties Analysis

The physical and chemical properties of “(3-(Bromomethyl)phenyl)methanol” can be inferred from related compounds. Theoretical studies, such as DFT, can predict IR spectra and normal mode analysis, which are crucial for understanding the vibrational properties of the molecule . Additionally, the crystal structure of related compounds, maintained by an extensive network of hydrogen bonds, suggests that “(3-(Bromomethyl)phenyl)methanol” could also form stable crystal structures under certain conditions .

Scientific Research Applications

Bromination of Cyclic Olefins

  • A study by Dubois and Hegarty (1969) explored the kinetics of bromination in various compounds, including those related to (3-(Bromomethyl)phenyl)methanol, demonstrating the critical dependence of carbonium ion stability on coplanarity in these reactions. This research is significant for understanding the behavior of bromomethyl compounds in various chemical contexts (Dubois & Hegarty, 1969).

Structural Studies

  • Czerwinski (2006) conducted a study on isopentyltriphenylphosphonium bromide methanol solvate, providing insights into the structural configurations of similar bromomethylphenyl compounds in different environments. This research aids in understanding how these compounds interact in various solvents (Czerwinski, 2006).

Lipid Dynamics and Methanol Interaction

  • Nguyen et al. (2019) investigated how methanol affects lipid dynamics, which is relevant to understanding the interaction of (3-(Bromomethyl)phenyl)methanol with biological membranes. This study is important for pharmaceutical and biochemical applications involving similar compounds (Nguyen et al., 2019).

Computational Studies

  • Trivedi (2017) conducted a theoretical study on (RS)-(3-bromophenyl) (pyridine-2yl) methanol, a compound structurally similar to (3-(Bromomethyl)phenyl)methanol, using density functional theory (DFT). This research offers insights into the electronic properties and active sites of such molecules (Trivedi, 2017).

Fuel Cell Applications

  • Wu et al. (2008) explored the development of proton-conductive membranes for direct methanol fuel cell applications using bromomethylated poly(phenylene oxide), related to (3-(Bromomethyl)phenyl)methanol. This research is significant for advancing fuel cell technology (Wu et al., 2008).

Safety And Hazards

“(3-(Bromomethyl)phenyl)methanol” is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It should be handled with care, using protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

[3-(bromomethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO/c9-5-7-2-1-3-8(4-7)6-10/h1-4,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQZKOBFRLUVZLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)CBr)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80597564
Record name [3-(Bromomethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Bromomethyl)phenyl)methanol

CAS RN

82072-22-8
Record name [3-(Bromomethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere, to a solution of methyl 3-(bromomethyl)benzoate (10.0 g) in toluene (100 mL) was added a 1.5 M solution (100 mL) of diisobutylaluminum hydride in toluene at 0° C., and the mixture was stirred at 0° C. for 1 hr. To the reaction mixture was added methanol at 0° C., and the resulting white precipitate was filtered off. The solvent in the filtrate was evaporated under reduced pressure to give a crude product of the title compound (8.83 g) as a colorless oil. This compound was used for the next step without further purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T Baguet, J Bouton, J Janssens… - Journal of Labelled …, 2020 - Wiley Online Library
The metabolic alterations in tumors make it possible to visualize the latter by means of positron emission tomography, enabling diagnosis and providing metabolic information. The …
M Serafini, E Torre, S Aprile, ED Grosso… - Journal of medicinal …, 2020 - ACS Publications
In this study, a successful medicinal chemistry campaign that exploited virtual, biophysical, and biological investigations led to the identification of a novel class of IDO1 inhibitors based …
Number of citations: 44 pubs.acs.org

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